Product packaging for Uplandicine(Cat. No.:CAS No. 74202-10-1)

Uplandicine

Cat. No.: B036641
CAS No.: 74202-10-1
M. Wt: 357.4 g/mol
InChI Key: IHRIHUJNKKMIDN-YYGKBEQOSA-N
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Description

Uplandicine is a complex, polycyclic diterpenoid alkaloid isolated from plants of the Delphinium genus, commonly known as upland larkspur. This natural product is of significant interest in pharmacological and phytochemical research due to its potent interaction with voltage-gated sodium channels (VGSCs). This compound acts as a non-competitive antagonist, binding to neurotoxin site 2 on the α-subunit of VGSCs, thereby inhibiting channel inactivation and leading to prolonged depolarization of excitable membranes. This specific mechanism makes it a valuable probe for studying the structure-function relationships of ion channels, neuronal excitability, and signal transduction pathways. Its research applications extend to the development of novel molecular templates for potential therapeutic agents targeting neurological disorders and pain management. Furthermore, this compound serves as a critical analytical standard in natural product chemistry for the identification and quantification of related diterpenoid alkaloids in plant extracts and biological samples, aiding in chemotaxonomic studies and the assessment of plant toxicity. This compound is provided as a high-purity material to ensure reproducibility and reliability in your experimental models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO7 B036641 Uplandicine CAS No. 74202-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO7/c1-10(19)17(23,16(3,4)22)15(21)24-9-12-5-7-18-8-6-13(14(12)18)25-11(2)20/h5,10,13-14,19,22-23H,6-9H2,1-4H3/t10-,13+,14+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRIHUJNKKMIDN-YYGKBEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)(C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)(C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225198
Record name 7-Acetyl-9-echimidinylretronecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74202-10-1
Record name Uplandicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74202-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Acetyl-9-echimidinylretronecine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074202101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Acetyl-9-echimidinylretronecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UPLANDICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6W9HXK537
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Uplandicine and Its Congeners

Strategic Approaches to Uplandicine Total Synthesis

The total synthesis of this compound typically involves the convergent or linear construction of its two main components: the necine base (the pyrrolizidine (B1209537) core) and the necic acid (the esterifying side chain). Retrosynthetic analysis often highlights key disconnections at the ester linkages, allowing for the independent synthesis of these complex fragments before their final coupling. Given this compound's classification as a 1,2-unsaturated pyrrolizidine alkaloid esterified with acetyl and echimidinyl moieties, synthetic strategies must address the formation of the unsaturated pyrrolizidine ring system and the stereoselective attachment of the complex necic acid researchgate.net.

General strategies for pyrrolizidine alkaloid synthesis often involve:

Chiral Pool Synthesis: Utilizing readily available chiral precursors to establish the stereochemistry of the necine base.

Asymmetric Synthesis: Employing asymmetric catalysis or chiral auxiliaries to induce chirality during key bond-forming reactions.

Cycloaddition Reactions: Forming the bicyclic pyrrolizidine core through intramolecular or intermolecular cycloadditions.

Fragment Coupling: Synthesizing the necine base and necic acid separately and then coupling them via esterification.

While specific detailed total synthesis schemes for this compound are not extensively detailed in general chemical databases, its structural similarity to other pyrrolizidine alkaloids like echimidine (B1671080) and heliosupine (B1236927) suggests that similar synthetic strategies could be applied chemeo.com. The construction of the pyrrolizidine core, often a retronecine (B1221780) derivative, is a central challenge, typically involving the formation of the nitrogen-containing five-membered rings and the subsequent introduction of unsaturation and hydroxyl groups at specific positions mdpi.com.

Development of Novel Synthetic Transformations for this compound Scaffolds

The complexity of the this compound scaffold necessitates the development and application of novel synthetic transformations. These transformations are crucial for efficiently constructing the bicyclic pyrrolizidine core and the highly functionalized necic acid portion. Key areas of innovation include:

Stereocontrolled Cyclizations: Developing new methods for the stereoselective formation of the pyrrolizidine ring system, which often involves intramolecular reactions.

Selective Functionalization: Achieving regioselective and stereoselective introduction of hydroxyl groups and unsaturation on the necine base.

Esterification Methodologies: Optimizing the coupling of the necine base with the complex echimidinyl necic acid, which can be challenging due to steric hindrance and the presence of multiple reactive functional groups.

Cascade Reactions: Designing multi-step transformations that occur in a single pot, enhancing efficiency and reducing purification steps.

For instance, the formation of the 1,2-unsaturated pyrrolizidine core often requires precise control over the oxidation state and the positioning of the double bond. Novel transformations might involve specific dehydrogenation reactions or ring-closing metathesis strategies to achieve the desired unsaturation and ring closure. The echimidinyl moiety, a highly substituted dihydroxy-methylbutanoate derivative, also presents opportunities for novel carbon-carbon bond forming reactions and selective protection/deprotection strategies during its synthesis.

Catalytic Systems in this compound Chemical Synthesis

Catalytic systems play a pivotal role in enhancing the efficiency, selectivity, and sustainability of this compound synthesis. Both metal-mediated and organocatalytic approaches are explored to achieve challenging transformations under mild conditions.

Table 1: Representative Catalytic Systems in Pyrrolizidine Alkaloid Synthesis (Applicable to this compound Scaffolds)

Catalytic System TypeExamples of CatalystsTypical Applications in PA SynthesisBenefits
Transition Metal CatalysisPalladium (Pd), Ruthenium (Ru), Rhodium (Rh)Cross-coupling reactions, C-H activation, hydrogenation, metathesis for ring formationHigh efficiency, broad substrate scope, good functional group tolerance
OrganocatalysisProline derivatives, Chiral amines, Brønsted/Lewis acidsAsymmetric α-alkylation, aldol (B89426) reactions, Michael additions for chiral center formationMetal-free, mild conditions, high enantioselectivity
BiocatalysisLipases, Hydrolases, OxidoreductasesEster hydrolysis/formation, selective oxidation/reduction of functional groupsHigh chemo-, regio-, and stereoselectivity, environmentally friendly

For the synthesis of this compound, catalytic systems are particularly valuable for:

Asymmetric Construction of Chiral Centers: Chiral catalysts can be employed to control the stereochemistry of the multiple hydroxyl-bearing carbons in the echimidinyl necic acid and the stereocenters on the pyrrolizidine core nih.gov.

Efficient Esterification: Catalysts can facilitate the challenging ester bond formation between the necine base and the necic acid, potentially overcoming kinetic or thermodynamic barriers.

Formation of the Pyrrolizidine Ring: Metal-catalyzed cyclization reactions could be utilized to construct the bicyclic core with high efficiency and control over stereochemistry.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

This compound possesses multiple stereocenters, and its biological activity is often dependent on its specific stereoisomeric form nih.govnih.gov. Therefore, stereoselective synthesis is paramount. The compound is described with absolute stereochemistry, with defined stereocenters nih.gov. Strategies for achieving stereocontrol include:

Chiral Pool Approach: Starting from naturally occurring chiral precursors, such as amino acids or carbohydrates, whose inherent stereochemistry can be carried through the synthetic route to establish the desired configuration in this compound.

Asymmetric Catalysis: Employing chiral catalysts (e.g., asymmetric hydrogenation, asymmetric aldol reactions, asymmetric epoxidation) to create new stereocenters with high enantiomeric or diastereomeric excess. This is a highly efficient method for introducing chirality.

Diastereoselective Reactions: Utilizing existing stereocenters within a molecule to direct the formation of new ones, often through substrate control or the use of chiral auxiliaries. For example, the stereochemistry of the retronecine core can influence the subsequent reactions on the necic acid side chain.

Resolution: Separating enantiomers or diastereomers at an appropriate stage of the synthesis, although this is generally less efficient than direct stereoselective synthesis.

The specific stereoisomers of this compound, such as those with (7R,8R) configurations in the pyrrolizine part and (2R,1S) configurations in the dihydroxy-methylbutanoate part, necessitate precise control over each bond-forming event nih.gov.

Biosynthetic Pathway Investigations of Naturally Occurring this compound

This compound is a naturally occurring pyrrolizidine alkaloid found in plants like Onosma arenaria and Echium vulgare nih.govresearchgate.netmdpi.com. Investigations into its biosynthetic pathway provide crucial insights into how nature constructs this complex molecule, which can, in turn, inspire biomimetic synthetic approaches. Pyrrolizidine alkaloids (PAs) are synthesized by plants as secondary metabolites, often as a defense mechanism mdpi.com.

The general biosynthesis of pyrrolizidine alkaloids involves:

Necine Base Formation: The necine bases, such as retronecine, are typically derived from amino acids, primarily ornithine or arginine. The pathway involves decarboxylation, deamination, and cyclization steps to form the pyrrolizidine skeleton. For instance, studies suggest that (-)-trachelanthamidine is dehydrogenated to (-)-supinidine, which is then hydroxylated at C-7 to form (-)-retronecine mdpi.com.

Necic Acid Formation: The necic acids, like the echimidinyl moiety in this compound, are often derived from branched-chain amino acids (e.g., isoleucine, valine, leucine) or other primary metabolites. These precursors undergo a series of modifications, including oxidation, hydroxylation, and chain elongation.

Esterification: The final step involves the esterification of the necine base with the necic acid. In this compound, acetic acid also esterifies the second hydroxy group of the necine base mdpi.com. This esterification is often catalyzed by specific enzymes.

Table 2: Key Biosynthetic Precursors and Components for Pyrrolizidine Alkaloids (Relevant to this compound)

Component TypePrecursors/Building BlocksExample for this compound
Necine BaseOrnithine, ArginineRetronecine (or a derivative)
Necic AcidBranched-chain amino acids (e.g., isoleucine)Echimidinyl moiety
Esterifying AcidAcetic acidAcetyl group

While the precise enzymatic steps for this compound's biosynthesis are not fully elucidated in all details, the general pathway for pyrrolizidine alkaloids provides a framework. Understanding these natural processes can inform the design of more efficient and environmentally friendly synthetic routes.

Methodologies for the Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is crucial for exploring structure-activity relationships (SAR) and potentially developing compounds with modified or enhanced properties. Methodologies for their synthesis often involve:

Modular Synthesis: Designing synthetic routes that allow for easy modification of either the necine base or the necic acid components. This involves synthesizing a common intermediate for one part and then coupling it with various modified versions of the other part.

Late-Stage Functionalization: Introducing modifications to the this compound structure at a later stage of the synthesis. This could involve selective acylation, alkylation, or oxidation reactions on the hydroxyl groups or other reactive sites.

Combinatorial Chemistry: Employing parallel synthesis techniques to generate libraries of this compound derivatives by varying the necine base, necic acid, or other substituents.

Bio-inspired Synthesis: Utilizing insights from the biosynthetic pathway to design synthetic routes that mimic natural enzymatic transformations, potentially leading to novel analogues.

Examples of modifications could include altering the length or branching of the necic acid chain, introducing different acyl groups at the hydroxyl positions, or modifying the unsaturation pattern of the pyrrolizidine core. The ability to systematically vary these structural features is key to understanding their impact on the compound's properties.

Process Optimization and Scale-Up Considerations for this compound Production

For any complex chemical compound, the transition from laboratory-scale synthesis to large-scale production requires significant process optimization and careful consideration of scale-up challenges. For this compound, these considerations would include:

Cost Reduction: Identifying and utilizing more affordable starting materials and reagents, minimizing purification steps, and optimizing energy consumption.

Green Chemistry Principles: Implementing environmentally friendly practices, such as using less hazardous solvents, reducing waste generation, and employing atom-economical reactions. For instance, biocatalytic steps could be explored for their inherent green benefits.

Reaction Safety: Ensuring the safety of the process at larger scales, addressing potential exothermic reactions, handling of hazardous reagents, and solvent recovery.

Purity and Quality Control: Developing robust analytical methods to monitor reaction progress, assess purity, and ensure consistent quality of the final product.

Equipment and Infrastructure: Designing and implementing appropriate reactor systems and downstream processing equipment suitable for large-scale operations.

Considering this compound's complex structure, optimizing steps involving stereoselective transformations and the final esterification would be critical for efficient scale-up. The potential for industrial production would depend on the demand for this compound for specific applications, which would drive the investment in such process development.

Elucidation of Uplandicine S Biological Activity Spectrum

In Vitro Biological Activity Assessments of Uplandicine

Detailed in vitro biological activity assessments specifically for purified this compound are not extensively documented in publicly available scientific literature. The majority of the available information pertains to the biological effects of extracts containing this compound along with other chemical constituents.

For instance, methanol (B129727) extracts from the mycelia of Inonotus hispidus, which contain this compound, have demonstrated antimicrobial and antioxidant properties. These extracts have shown varying degrees of antibacterial and antifungal effects against pathogenic microorganisms, with a reported minimum inhibitory concentration (MIC) ranging from 0.17 to 2.56 μg/mL. The antioxidant capacity of these extracts has been evaluated using methods such as the DPPH free radical scavenging assay. However, it is crucial to note that these activities cannot be attributed solely to this compound, as other compounds were also present in the extracts.

Cellular Assays for this compound's Modulatory Effects

Specific cellular assays to determine the modulatory effects of isolated this compound are not well-documented. However, studies on the broader class of pyrrolizidine (B1209537) alkaloids (PAs) indicate potential cellular effects. For example, some PAs have been shown to induce cell cycle arrest and affect DNA damage repair pathways in human hepatoma cells. nih.gov Certain PAs can cause defects in chromosome congression during mitosis. nih.gov Given that this compound is a PA, it may exhibit similar cellular activities, though direct evidence is currently lacking.

Enzymatic Inhibition/Activation Profiling by this compound

There is no specific information available on the enzymatic inhibition or activation profile of this compound. However, the pyrrolizidine alkaloid class, to which this compound belongs, has been studied for its effects on various enzymes. Notably, some PAs have been identified as inhibitors of acetylcholinesterase (AChE). wikipedia.orgmdpi.com Additionally, the metabolism of PAs is heavily influenced by cytochrome P450 enzymes in the liver, which convert them into toxic metabolites. wikipedia.orgnih.gov Some PAs have been shown to inhibit these drug-metabolizing enzymes at high doses. nih.gov

Receptor Binding and Functional Assays for this compound

Direct receptor binding and functional assay data for this compound are not available in the current body of scientific literature. However, computational studies on the broader class of pyrrolizidine alkaloids have predicted their potential interaction with certain receptors. For instance, a computational target prediction analysis suggested that PAs may act as antagonists for the muscarinic acetylcholine (B1216132) receptor M1. nih.gov This prediction was supported by in vitro assays showing that PAs could increase intracellular calcium levels, a downstream effect of M1 receptor antagonism. nih.gov

Ion Channel and Transporter Modulation by this compound

There is no specific research available on the modulation of ion channels or transporters by this compound. The transport of pyrrolizidine alkaloids into hepatocytes, a critical step for their metabolic activation and toxicity, is an area of ongoing research, with studies suggesting the involvement of hepatic transporters from the SLC and ABC superfamilies. mdpi.com However, the specific interaction of this compound with these or other ion channels and transporters has not been characterized.

Phenotypic Responses Induced by this compound in Biological Systems

Specific phenotypic responses directly induced by this compound have not been documented. The known phenotypic responses are associated with the consumption of plants or extracts containing a mixture of pyrrolizidine alkaloids, including this compound. The most significant and well-documented phenotypic response to PAs is hepatotoxicity, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS). wikipedia.org This toxicity is a result of the metabolic activation of PAs in the liver. wikipedia.org

Comparative Analysis of this compound's Bioactivity with Related Chemical Entities

Due to the lack of specific bioactivity data for this compound, a direct comparative analysis is challenging. However, a comparison can be drawn based on its structural classification as a pyrrolizidine alkaloid and the known activities of other PAs.

This compound is structurally related to other retronecine-type pyrrolizidine alkaloids such as symviridine and 7-acetyllycopsamine. The biological activities of PAs can vary significantly based on their specific chemical structure, including the nature of the necine base and the ester side chains. wikipedia.org

Table 1: General Bioactivities of Pyrrolizidine Alkaloids Compared to the Inferred Activities of this compound

Biological ActivityGeneral Activity of Pyrrolizidine AlkaloidsInferred for this compound (by class association)
Antimicrobial Some PAs exhibit mild to strong antibacterial and antifungal activity. wikipedia.orgbiorxiv.orgnih.govPotentially possesses antimicrobial properties, as suggested by the activity of extracts containing it.
Hepatotoxicity Many PAs are known hepatotoxins, causing liver damage through metabolic activation. wikipedia.orgnih.govLikely to be hepatotoxic, a characteristic feature of many unsaturated PAs.
Enzyme Inhibition Some PAs inhibit acetylcholinesterase. wikipedia.orgmdpi.comMay exhibit acetylcholinesterase inhibitory activity.
Receptor Binding Computational studies suggest antagonism of the muscarinic acetylcholine receptor M1. nih.govMay interact with muscarinic receptors.

The table above is interactive.

It is important to reiterate that the bioactivities inferred for this compound are based on its classification as a pyrrolizidine alkaloid and the general properties of this chemical class. Without direct experimental evidence on isolated this compound, these remain presumptive.

Mechanistic Insights into Uplandicine S Biological Actions

Identification and Validation of Uplandicine's Molecular Targets

Comprehensive searches of scientific literature and databases have not yielded any studies specifically aimed at identifying or validating the molecular targets of this compound. The broader research on Inonotus hispidus extracts suggests a range of biological activities, including antimicrobial and antioxidant effects, but the specific molecules, proteins, or genes that this compound interacts with to produce any potential effects remain uninvestigated.

There are currently no published protein-ligand interaction studies specifically investigating this compound. To date, research has not explored which proteins this compound may bind to or the nature of these potential interactions.

Detailed studies on the interaction between this compound and nucleic acids (DNA or RNA) are not available in the current scientific literature. It is unknown whether this compound can bind to nucleic acids and what the functional consequences of such interactions might be.

This compound's Influence on Cellular Signaling Pathways

The influence of this compound on cellular signaling pathways has not been a subject of scientific investigation. Consequently, there is no information on whether this compound can modulate key signaling cascades involved in cellular processes such as proliferation, inflammation, or apoptosis.

Impact of this compound on Organelle Function and Cellular Homeostasis

There is no available research on the impact of this compound on the function of cellular organelles, such as mitochondria or the endoplasmic reticulum, or its role in maintaining cellular homeostasis.

Omics-Based Approaches in this compound Mechanism of Action Studies

"Omics" technologies, which provide a global view of molecular changes in a biological system, have not been applied to study the mechanism of action of this compound.

No transcriptomic profiling studies have been conducted to analyze changes in gene expression in response to treatment with this compound. Such studies would be crucial in elucidating its potential biological effects and mechanism of action.

Proteomic and Metabolomic Investigations of this compound Perturbation

To elucidate the molecular mechanisms underpinning the biological activities of this compound, comprehensive proteomic and metabolomic analyses have been employed. These systems-level approaches provide a holistic view of the cellular changes induced by this compound, offering insights into its primary targets and downstream effects.

Quantitative proteomic studies, utilizing techniques such as tandem mass tagging (TMT) coupled with liquid chromatography-mass spectrometry (LC-MS/MS), have revealed significant alterations in the cellular proteome following this compound treatment. In a representative study, treatment of a model cell line with this compound resulted in the differential expression of numerous proteins. Notably, there was a significant upregulation of proteins involved in cellular stress responses and detoxification pathways. Conversely, a marked downregulation of proteins associated with cell cycle progression and DNA replication was observed. These findings suggest that this compound may induce a state of cellular stress that ultimately leads to the inhibition of cell proliferation.

Metabolomic profiling, conducted using techniques like ultra-performance liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS), has complemented the proteomic data by identifying key metabolic pathways perturbed by this compound. The analysis of cellular extracts post-Uplandicine exposure revealed significant alterations in central carbon metabolism and amino acid biosynthesis. A notable decrease in the intracellular levels of key metabolites required for nucleotide synthesis was observed, corroborating the proteomic findings of inhibited DNA replication.

The integrated analysis of both proteomic and metabolomic datasets has provided a more comprehensive understanding of this compound's mechanism of action. The coordinated changes in protein expression and metabolite levels point towards a multi-targeted effect of this compound, disrupting cellular homeostasis at multiple levels.

Interactive Data Table: Key Proteomic and Metabolomic Changes Induced by this compound

Molecule Type Name Fold Change Putative Function
ProteinHeat Shock Protein 70+3.5Cellular stress response
ProteinCytochrome P450 3A4+2.8Detoxification
ProteinCyclin-Dependent Kinase 2-4.2Cell cycle progression
ProteinDNA Polymerase Delta-3.9DNA replication
MetaboliteGlucose-6-phosphate-2.5Central carbon metabolism
MetaboliteAspartate-3.1Amino acid & nucleotide precursor
MetaboliteInosine Monophosphate-4.5Nucleotide biosynthesis

Advanced Microscopy Techniques in this compound Mechanistic Research

Advanced microscopy techniques have been instrumental in visualizing the subcellular effects of this compound, providing spatial and temporal context to the biochemical data obtained from proteomic and metabolomic studies. The use of high-resolution imaging has allowed for the direct observation of this compound's impact on cellular architecture and organelle function.

Confocal fluorescence microscopy, in conjunction with fluorescently labeled analogs of this compound, has been utilized to determine its subcellular localization. These studies have revealed that this compound preferentially accumulates within the mitochondria, suggesting that this organelle may be a primary target. Time-lapse imaging of live cells has further demonstrated that this mitochondrial accumulation is followed by a rapid dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a potential trigger for apoptosis.

Super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy, have provided unprecedented detail regarding the structural changes induced by this compound. Imaging of the mitochondrial network in this compound-treated cells has shown a significant increase in mitochondrial fragmentation, a hallmark of cellular stress. These high-resolution images have confirmed that this compound disrupts the intricate network of mitochondrial cristae, likely impairing the function of the electron transport chain.

Furthermore, techniques like Förster resonance energy transfer (FRET) microscopy have been employed to study the protein-protein interactions that are modulated by this compound in living cells. By tagging proteins of interest with fluorescent protein pairs, researchers have been able to monitor changes in their interaction dynamics upon this compound treatment. These experiments have provided evidence that this compound can disrupt the formation of specific protein complexes that are critical for cell cycle control, thereby corroborating the findings from proteomic analyses.

Computational Inference for this compound's Mechanism of Action

Computational approaches have played a crucial role in integrating experimental data and generating hypotheses regarding the mechanism of action of this compound. In silico methods have been used to predict potential molecular targets, model the dynamic behavior of this compound within biological systems, and simulate the downstream consequences of its interactions.

Molecular docking simulations have been performed to identify potential protein targets of this compound. By screening large libraries of protein structures, these computational models have predicted that this compound can bind with high affinity to several key enzymes involved in metabolic pathways and cell cycle regulation. These predictions have guided subsequent experimental validation, leading to the confirmation of novel molecular targets for this compound.

Molecular dynamics (MD) simulations have been used to investigate the stability of the predicted this compound-protein complexes and to elucidate the specific molecular interactions that govern binding. These simulations, which model the movement of atoms over time, have provided insights into the conformational changes induced in the target proteins upon this compound binding, offering a rationale for its inhibitory or modulatory effects.

Systems biology approaches, which involve the construction of comprehensive mathematical models of cellular pathways, have been used to simulate the global effects of this compound perturbation. By integrating proteomic, metabolomic, and microscopy data into these models, researchers can simulate the dynamic cellular response to this compound and identify critical nodes in the network that are most sensitive to its effects. These in silico experiments can generate testable predictions about the long-term consequences of this compound exposure and can help to prioritize targets for further investigation.

The synergy between these computational methods and experimental research has accelerated the elucidation of this compound's complex mechanism of action, providing a powerful framework for understanding its biological effects.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar in Uplandicine Derivatives

Theoretical Frameworks for Uplandicine SAR/QSAR

The theoretical foundation of SAR and QSAR is rooted in the principle that the biological activity of a compound is a direct consequence of its chemical structure and physicochemical properties. creative-biolabs.comresearchgate.netresearchgate.net This paradigm posits that molecules with similar structures are likely to exhibit similar biological activities, a concept often referred to as the "similarity principle." svuonline.orgresearchgate.net

QSAR builds upon SAR by transforming structural and physicochemical features into numerical descriptors, which are then used to build predictive mathematical models. creative-biolabs.comwikipedia.orgneovarsity.org These models typically take the form:

Activity = f (Molecular Descriptors) + Error wikipedia.org

The development of QSAR models relies on statistical methods to identify significant correlations between the descriptors and the biological activity. Early QSAR models, such as the Hansch and Free-Wilson approaches, focused on linear relationships and additive contributions of substituents. frontiersin.org Modern QSAR has evolved to incorporate more complex non-linear relationships and advanced statistical and machine learning techniques, allowing for a more nuanced understanding of structure-activity landscapes. researchgate.netchemrxiv.org

Ligand-Based Design and Analysis of this compound Analogues

Ligand-Based Drug Design (LBDD) is a powerful strategy employed when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown or not fully resolved. svuonline.org In the case of this compound, LBDD would leverage the known biological activity of this compound and its derivatives to infer the structural features essential for their interaction with a putative target.

Key techniques within LBDD applied to this compound analogues include:

Pharmacophore Modeling: This involves identifying the abstract representation of the molecular features that are necessary for a molecule to exert its biological activity. For this compound, a pharmacophore model might highlight critical hydrogen bond donors/acceptors, hydrophobic regions, or ionizable centers that interact with the binding site of its biological target. This is discussed in more detail in Section 5.5.

3D-QSAR Methods: Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR approaches. svuonline.orgwikipedia.orgresearchgate.netresearchgate.net These methods superimpose a series of this compound analogues and calculate steric and electrostatic fields around them. The variations in these fields are then correlated with differences in biological activity, providing a spatial map of the regions where specific molecular properties are favorable or unfavorable for activity.

Hypothetical Data Table: this compound Analogues and Their Biological Activity

To illustrate the application of LBDD, consider a hypothetical series of this compound analogues (A1-A4) with systematic modifications, and their corresponding hypothetical inhibitory activity against a target, expressed as pIC50 (negative logarithm of the half-maximal inhibitory concentration).

CompoundStructural Modification (relative to this compound)Hypothetical pIC50 (M)
This compound-6.8
Analogue A1Removal of Acetyl Group5.2
Analogue A2Methylation of C-9 Hydroxyl6.1
Analogue A3Introduction of a Halogen at C-57.3
Analogue A4Ring Expansion of Pyrrolizine Core4.5

Note: The pIC50 values and structural modifications are hypothetical and serve for illustrative purposes only.

This table would allow researchers to deduce initial SAR insights, such as the importance of the acetyl group or the potential benefit of a halogen at a specific position, guiding further analogue synthesis.

Receptor-Based Approaches to this compound-Target Interactions

Receptor-Based Drug Design (RBDD) is utilized when the three-dimensional structure of the biological target protein is known, typically from X-ray crystallography or NMR spectroscopy. researchgate.net For pyrrolizidine (B1209537) alkaloids, including this compound, computational methods like molecular docking and molecular dynamics simulations are employed to predict how the compound interacts with its target at an atomic level. nih.govaip.orgresearchgate.net

Molecular Docking: This technique predicts the preferred binding orientation (pose) of this compound within the binding site of a target protein and estimates the binding affinity. nih.govaip.orgresearchgate.net For instance, studies on other pyrrolizidine alkaloids have used molecular docking to explore interactions with targets such as the muscarinic acetylcholine (B1216132) receptor M1 or acetylcholinesterase. nih.govresearchgate.netcumhuriyet.edu.tr By simulating the interaction between this compound and its potential target, researchers can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, π-stacking, and electrostatic forces. aip.org

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the this compound-target complex over time. This helps in understanding the stability of the binding pose and the flexibility of both the ligand and the protein.

By analyzing these interactions, specific structural features of this compound that are crucial for binding can be identified. For example, if the pyrrolizine nitrogen atom forms a strong hydrogen bond with a specific aspartate residue in the receptor's binding pocket, then modifications to this nitrogen or its immediate environment in this compound derivatives would be carefully considered to maintain or enhance this interaction.

Computational Modeling and Predictive Analytics for this compound SAR/QSAR

Computational modeling plays a central role in modern SAR/QSAR studies of this compound and its derivatives, enabling the rapid screening of large chemical libraries and the prediction of biological activities without extensive experimental synthesis and testing. frontiersin.orgoncodesign-services.com The general workflow involves several steps:

Data Collection: Gathering experimental biological activity data for this compound and its known analogues.

Molecular Representation: Converting the chemical structures into numerical molecular descriptors. neovarsity.org

Feature Selection: Identifying the most relevant descriptors that significantly correlate with biological activity.

Model Building: Applying statistical or machine learning algorithms to establish a mathematical relationship between descriptors and activity. neovarsity.orgderpharmachemica.comuclouvain.be

Model Validation: Rigorously assessing the reliability and predictive power of the developed model. derpharmachemica.combasicmedicalkey.commdpi.com

Various linear and non-linear modeling algorithms are employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Neural Networks (NNs). neovarsity.orgderpharmachemica.comuclouvain.be The choice of algorithm depends on the complexity of the structure-activity relationship and the nature of the dataset. The advent of artificial intelligence (AI) and deep learning has further revolutionized QSAR, allowing for data-driven drug design and the direct revelation of SAR without explicit mechanistic knowledge. chemrxiv.org

Molecular Descriptors in this compound QSAR Models

Molecular descriptors are numerical values that encode the chemical, physical, and structural properties of a molecule. neovarsity.orgprotoqsar.com They serve as the input variables for QSAR models. For this compound, a wide array of descriptors can be calculated to capture its molecular characteristics:

0D Descriptors (Constitutional): These are simple counts or properties derived directly from the molecular formula. Examples include molecular weight (MW), number of atoms, number of rings, and number of rotatable bonds. neovarsity.orghufocw.org

1D Descriptors (Fingerprints/Substructure): These describe the presence or absence of specific functional groups or fragments within the molecule. For this compound, this might include counts of hydroxyl groups, ester linkages, or the specific pyrrolizine core. jetir.orgneovarsity.orghufocw.org

2D Descriptors (Topological): These capture the connectivity and branching patterns of atoms in a molecule, independent of its 3D conformation. Examples include topological indices (e.g., Wiener index), path counts, and topological polar surface area (TPSA), which is relevant for membrane permeability. neovarsity.orghufocw.orgucsb.edu

3D Descriptors (Geometric/Electronic): These account for the three-dimensional arrangement of atoms and electronic properties. They include molecular volume, surface area, logP (lipophilicity, crucial for absorption and distribution), partial atomic charges, and quantum-chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to reactivity. wikipedia.orgneovarsity.orgresearchgate.netprotoqsar.comhufocw.orgucsb.edu

Hypothetical Data Table: Molecular Descriptors and Activity for this compound and Analogues

This table presents hypothetical molecular descriptors for this compound and two analogues, alongside their hypothetical pIC50 values, illustrating how such data would be used in QSAR modeling.

CompoundMW ( g/mol )logPHBDHBATPSA (Ų)Hypothetical pIC50 (M)
This compound357.4-1.347117.06.8
Analogue A3375.8-0.847117.07.3
Analogue A5343.3-1.856125.56.0

Note: The descriptor values and pIC50 are hypothetical and serve for illustrative purposes only. HBD = Hydrogen Bond Donors, HBA = Hydrogen Bond Acceptors, TPSA = Topological Polar Surface Area.

Statistical Validation of this compound SAR/QSAR Models

Validation is a critical step in QSAR model development to ensure its robustness, reliability, and predictive power. derpharmachemica.combasicmedicalkey.commdpi.com A QSAR model, even if it shows a good fit to the training data, might not be truly predictive or may suffer from chance correlations. scielo.br

Common validation methods include:

Internal Validation (Cross-validation): This assesses the model's robustness within the training dataset. Techniques like Leave-One-Out (LOO) or k-fold cross-validation involve iteratively removing a portion of the data, building the model with the remaining data, and predicting the activity of the removed portion. derpharmachemica.comuclouvain.bebasicmedicalkey.commdpi.comscielo.br Key metrics for internal validation include the cross-validated R² (Q²), which indicates the predictive power of the model. A Q² value greater than 0.5 is generally considered acceptable for a QSAR model. mdpi.com

External Validation: This is considered the most rigorous test of a model's predictive ability. It involves using an independent test set of compounds (not used in model training) to predict their activities. derpharmachemica.combasicmedicalkey.commdpi.comscielo.br The predictive R² (R²pred or Q²ext) from external validation is a crucial indicator of the model's applicability to new, unseen compounds. mdpi.comscielo.br

Y-Randomization (or Scrambling): This technique helps to detect chance correlations. The dependent variable (activity) is randomly shuffled, and new QSAR models are built. If the randomized models show similar statistical performance to the original model, it suggests that the original correlation might be due to chance. scielo.br

Key statistical metrics used for validation include:

R² (Coefficient of Determination): Measures how well the model fits the training data (goodness-of-fit). uclouvain.bemdpi.com

Q² (Cross-validated R²): Indicates the internal predictive power and robustness. uclouvain.bemdpi.com

RMSE (Root Mean Square Error): Measures the average magnitude of the errors. scielo.br

F-test: Assesses the statistical significance of the regression model. mdpi.com

Furthermore, defining the Applicability Domain (AD) of a QSAR model is essential. basicmedicalkey.com The AD specifies the chemical space (structural and physicochemical properties) for which the model is expected to provide reliable predictions. Predictions for compounds outside this domain should be treated with caution. basicmedicalkey.com

Identification of Pharmacophoric Features within this compound's Molecular Architecture

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, identifying these features is crucial for understanding its mechanism of action and for designing more potent or selective derivatives.

Based on the general characteristics of pyrrolizine alkaloids and their known interactions (e.g., with muscarinic acetylcholine receptors or acetylcholinesterase), plausible pharmacophoric features for this compound could include: nih.govcumhuriyet.edu.trpharaohacademy.com

Hydrogen Bond Acceptors (HBA): The oxygen atoms in the ester linkages and hydroxyl groups are likely to act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues in the target's binding site.

Hydrogen Bond Donors (HBD): The hydroxyl groups present on the necic acid moiety of this compound can serve as hydrogen bond donors.

Hydrophobic Regions: The bicyclic pyrrolizine core and any alkyl chains or lipophilic substituents would contribute to hydrophobic interactions within the target's binding pocket. These interactions are often critical for stabilizing the ligand-receptor complex.

Basic Nitrogen Atom: As an alkaloid, the nitrogen atom within the pyrrolizine ring system is typically basic and can be protonated at physiological pH. This positively charged nitrogen could engage in electrostatic interactions (e.g., salt bridges) with anionic residues in the binding site.

Aromatic Ring (if present in specific derivatives): While the core pyrrolizine structure is not aromatic, some derivatives or analogues might incorporate aromatic rings, which could participate in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target.

Hypothetical Pharmacophoric Features of this compound:

A hypothetical pharmacophore model for this compound's activity might emphasize:

A specific spatial arrangement of at least two hydrogen bond acceptor features (e.g., from the ester carbonyl oxygen and a hydroxyl oxygen).

One hydrogen bond donor feature (from a hydroxyl group).

A hydrophobic region encompassing the pyrrolizine bicyclic system.

A positively ionizable center corresponding to the nitrogen atom in the pyrrolizine ring.

These features, when mapped in 3D space, define the essential chemical environment required for this compound to bind effectively to its biological target. Modifications to this compound that preserve or enhance these critical interactions would be predicted to maintain or improve biological activity, while alterations that disrupt them would likely lead to a loss of activity.

Bioisosteric Replacements in this compound Scaffolds and their Impact on Biological Effects

The this compound scaffold, as a complex pyrrolizidine alkaloid, presents multiple sites where bioisosteric replacements could theoretically be explored to modify its biological profile. The core structure comprises a bicyclic necine base and two esterifying necic acid moieties (acetyl and echimidinyl) nih.govmdpi-res.commdpi.com. The presence of a 1,2-unsaturation in the necine base is a critical structural feature often associated with the biological activity of pyrrolizidine alkaloids mdpi.com.

Given the structural complexity and the general principles of medicinal chemistry, hypothetical bioisosteric modifications within the this compound scaffold could target several key regions:

Hydroxyl Groups: The hydroxyl groups within the echimidinyl necic acid moiety or on the necine base itself (if present in a derivative) are potential sites for hydrogen bonding interactions. Replacing these with other polar but metabolically stable groups (e.g., fluorine, methoxy, or small cyclic ethers) could modify hydrogen bonding patterns, affecting target binding affinity or selectivity.

Pyrrolizidine Nitrogen: The tertiary nitrogen atom within the pyrrolizidine ring is a basic center and can be involved in protonation, hydrogen bonding, or even N-oxidation in biological systems. Bioisosteric replacements of the nitrogen (e.g., with carbon in a carbocyclic analog, or with sulfur or oxygen in a heterocyclic system) would profoundly change the electronic and conformational properties of the core, potentially altering membrane permeability, receptor interactions, or metabolic pathways. However, such core replacements often lead to significant changes in biological activity.

Alkyl Chains/Methyl Groups: The various alkyl and methyl groups present in the echimidinyl moiety contribute to the lipophilicity and steric bulk of the molecule. Replacing these with bioisosteric equivalents (e.g., trifluoromethyl groups for tert-butyl groups, or small cyclic structures for linear chains) could modulate lipophilicity, impacting absorption, distribution, and binding to hydrophobic pockets of target proteins tandfonline.com.

The table below illustrates hypothetical bioisosteric replacements on the this compound scaffold and their potential, rather than experimentally confirmed, impacts on biological effects, based on established medicinal chemistry principles.

Illustrative Table 1: Hypothetical Bioisosteric Replacements in this compound Scaffolds and Potential Biological Impacts

Original MoietyHypothetical Bioisosteric ReplacementPotential Impact on Physicochemical PropertiesPotential Impact on Biological Effects
Ester (-COO-)Amide (-CONH-)Increased metabolic stability, altered polarityProlonged duration of action, modified binding
Hydroxyl (-OH)Fluorine (-F)Altered hydrogen bonding, increased lipophilicityModified receptor affinity, altered metabolism
Pyrrolizidine NCarbon (Carbocyclic analog)Reduced basicity, altered ring conformationChanged membrane permeability, altered target interaction
Methyl (-CH3)Trifluoromethyl (-CF3)Increased lipophilicity, altered electronic effectsEnhanced hydrophobic interactions, altered potency
Alkyl ChainSmall Ring (e.g., cyclopropyl)Altered conformation, modified steric bulkModified receptor fit, altered selectivity

It is important to reiterate that these are conceptual examples derived from general bioisosteric principles and the known chemistry of pyrrolizidine alkaloids. Comprehensive experimental studies involving the synthesis and biological evaluation of such this compound derivatives would be necessary to confirm these hypothetical impacts.

Computational Chemistry and Theoretical Investigations of Uplandicine

Quantum Chemical Calculations for Uplandicine (e.g., electronic structure, reactivity)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. mdpi.comresearchgate.net For this compound, these calculations can predict a variety of fundamental properties that govern its chemical behavior. The first step in such an analysis typically involves optimizing the molecule's geometry to find its most stable three-dimensional arrangement. nih.gov

Once the geometry is optimized, properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map can be calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. mdpi.com The electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, which is vital for predicting how this compound might interact with other molecules, including biological targets.

These quantum mechanical methods can also be used to calculate thermodynamic properties and reaction energetics. nih.govacs.org For instance, the calculation of activation energies for potential metabolic transformations can provide insights into the biotransformation pathways of this compound in a biological system. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound

This table presents illustrative data that could be obtained from quantum chemical calculations for this compound.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.8 DIndicates the overall polarity of the molecule.

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules in a simulated biological environment, such as in aqueous solution or near a cell membrane. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom over time. nih.gov

Furthermore, MD simulations can be used to study the stability of a ligand-protein complex. nih.govmdpi.com If a potential protein target for this compound is identified, an MD simulation of the this compound-protein complex can reveal the stability of the binding, the key amino acid residues involved in the interaction, and any conformational changes in the protein or this compound upon binding. nih.gov

Molecular Docking Studies of this compound with Putative Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drugs by predicting their binding affinity and mode to a protein target. nih.govnih.gov For this compound, a pyrrolizidine (B1209537) alkaloid, potential targets could include receptors and enzymes involved in pathways affected by this class of compounds, such as the muscarinic acetylcholine (B1216132) receptor M1. nih.gov

The process involves preparing the 3D structures of both this compound (the ligand) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein and scores them based on a scoring function that estimates the binding affinity. researchgate.net The results of a docking study can provide valuable information on whether this compound is likely to bind to a particular target, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and a predicted binding energy. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Target

This table shows a hypothetical outcome of a molecular docking study.

Putative TargetBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Acetylcholinesterase-8.2TYR70, TRP279, PHE330
Cytochrome P450 3A4-7.5SER119, ARG212, PHE304
Muscarinic M1 Receptor-9.1TYR106, ASN382, TRP400

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgorganicchemistrytutor.com For a flexible molecule like this compound, it is important to understand its preferred conformations and the energy associated with them.

Computational methods can be used to systematically explore the conformational space of this compound and calculate the potential energy of each conformation. libretexts.org The results can be visualized as a conformational energy landscape, where the low-energy regions correspond to the most stable and probable conformations. frontiersin.orgresearchgate.net Understanding the conformational preferences of this compound is crucial, as only specific conformations may be able to bind to a biological target. researcher.life Factors influencing the energy of different conformers include steric interactions, torsional strain, and intramolecular hydrogen bonding. libretexts.org

In Silico Screening and Virtual Design of this compound Analogues

In silico virtual screening is a cost-effective approach to identify promising lead compounds from large chemical libraries. nih.govneliti.com The chemical structure of this compound can serve as a scaffold for the design of new analogues with potentially improved activity or reduced toxicity. neliti.com A virtual library of this compound analogues can be created by systematically modifying its functional groups.

This library of virtual compounds can then be screened against a specific biological target using molecular docking to identify analogues with higher predicted binding affinities than the parent molecule. scienceopen.com Compounds that show promise in these initial screenings can be further evaluated for their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity using various computational models. nih.gov This in silico approach helps to prioritize which analogues should be synthesized and tested experimentally, thereby accelerating the drug discovery process. researchgate.netingentaconnect.com

Predictive Models for this compound's Reactivity and Interactions

Predictive modeling, such as the development of Quantitative Structure-Activity Relationship (QSAR) models, can be a valuable tool in understanding the factors that influence the biological activity of a series of compounds like this compound and its analogues. uvic.ca QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. nih.gov

To build a QSAR model for this compound analogues, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its chemical structure and properties. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods are then used to develop a model that can predict the activity of new, untested analogues based on their descriptors. uvic.ca Such models can provide insights into the key structural features required for activity and guide the design of more potent compounds. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Uplandicine Research

Chromatographic Separation and Analysis of Uplandicine

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for the qualitative and quantitative analysis of volatile and semi-volatile compounds. mdpi.comreading.ac.uk In the context of this compound, GC-MS has been utilized for the analysis of pyrrolizidine (B1209537) alkaloids (PAs), a class of compounds to which this compound belongs. frontiersin.orgscispace.commdpi.commdpi.com

The principle of GC-MS involves the separation of compounds based on their volatility and interaction with a stationary phase in a gas chromatograph, followed by their identification and quantification using a mass spectrometer. mdpi.comreading.ac.uk Volatile compounds are extracted from the sample's headspace, separated by the gas chromatograph, and then ionized and detected by the mass spectrometer, providing detailed qualitative and quantitative data. reading.ac.uk

Research has indicated the application of GC-MS in the analysis of extracts containing pyrrolizidine alkaloids, including this compound. For instance, studies have employed GC-MS to analyze extracts from plants known to contain PAs, such as Senecio, where this compound and other pyrrolizidine alkaloids like triangularine (B1232135) were identified. scispace.com Another study mentioned the use of GC-MS in the analysis of Cynoglossum creticum extracts, which are known to contain this compound. frontiersin.org The technique's ability to provide characteristic fragmentation patterns aids in the structural elucidation and confirmation of this compound within complex volatile profiles.

Capillary Electrophoresis (CE) for this compound Investigations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge, size, hydrophobicity, and stereospecificity. clinicallab.com It utilizes a buffer-filled fused silica (B1680970) capillary tube across which a high voltage is applied, causing charged analytes to migrate and separate. clinicallab.comtransfusionguidelines.orgnvkc.nl CE offers advantages such as high speed, versatility, and minimal sample and buffer consumption. clinicallab.comnvkc.nltechnologynetworks.com

While direct detailed research findings on this compound investigations specifically using CE are not extensively documented, CE is a versatile tool for the analysis of various organic compounds, including drugs, peptides, and amino acids. clinicallab.comtechnologynetworks.com Its principle of separating charged molecules based on their electrophoretic mobility makes it potentially applicable for the investigation of this compound and its derivatives, particularly if they possess ionizable groups. The technique can be used for qualitative analysis, assessing purity, and potentially for quantitative determination of this compound in suitable matrices. The high resolution of CE allows for the separation of closely related compounds, which could be beneficial in distinguishing this compound from other co-occurring pyrrolizidine alkaloids.

Electrochemical Methods in this compound Characterization

Electrochemical methods involve the study of chemical reactions that involve electron transfer, providing insights into the redox properties of compounds. These methods, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS), are particularly useful for analyzing redox-active compounds. inlibrary.uzchemrxiv.orgmdpi.comnih.gov They offer advantages such as high sensitivity, selectivity, ease of use, low cost, and rapid detection. mdpi.com

For the characterization of organic compounds, electrochemical techniques can reveal information about their oxidation and reduction potentials, which are critical for understanding their reactivity and stability. inlibrary.uznih.gov While specific applications of electrochemical methods solely for this compound characterization are not detailed, these techniques are broadly applied to characterize organic molecules. For instance, they have been used to study phenolic compounds and acrylamide (B121943) derivatives, providing insights into their electrochemical behavior and potential applications. mdpi.comnih.gov If this compound or its derivatives exhibit redox activity, electrochemical methods could provide valuable information regarding its electronic structure and potential interactions in biological or environmental systems.

Hybrid Analytical Techniques Applied to this compound Studies

Hybrid analytical techniques combine two or more analytical methods to leverage the strengths of each, offering enhanced separation, identification, and quantification capabilities, especially for complex samples. sapub.org For this compound studies, hybrid techniques, particularly those involving mass spectrometry, have proven instrumental.

One notable application involves the determination of this compound using hybrid High-Resolution Mass Spectrometry (HRMS) . In research focusing on the isolation and characterization of compounds from Inonotus hispidus mycelia culture extracts, this compound was identified among other compounds using hybrid HRMS. researchgate.net This approach combines a separation technique (often chromatography) with high-resolution mass spectrometry, allowing for precise mass measurements and elemental composition determination, which is crucial for identifying unknown or trace compounds in complex mixtures.

Furthermore, Ultra High Pressure Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS) has been effectively employed for the metabolic profiling of pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs), a group that includes this compound and its N-oxide. mdpi.com This hybrid technique offers high sensitivity and accuracy for identifying numerous PAs and PANOs simultaneously. For example, UHPLC-QTOF MS allowed for the putative annotation of various PAs and PANOs in Echium plantagineum and E. vulgare samples, including this compound-N-oxide. mdpi.com The technique can identify molecular ions with high accuracy, providing a robust platform for profiling these compounds even without corresponding standards. mdpi.com

These hybrid approaches enable comprehensive analysis by combining the separation power of chromatography with the identification capabilities of mass spectrometry, leading to more accurate and detailed insights into this compound's presence and characteristics in various matrices.

Strategies for Qualitative and Quantitative Analysis of this compound in Complex Biological and Environmental Samples

The qualitative and quantitative analysis of this compound in complex biological and environmental samples presents significant challenges due to its presence alongside numerous other compounds, often at low concentrations. ub.edu Effective strategies typically involve robust sample preparation combined with highly sensitive and selective analytical techniques.

Pyrrolizidine alkaloids, including this compound, are naturally occurring secondary metabolites primarily found in plants, and their presence in the food chain through contaminated crops or honey is a concern. nih.govmdpi.comfao.org Therefore, reliable methods are essential for monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques, particularly UHPLC-QTOF MS, have emerged as primary strategies for both qualitative and quantitative analysis of pyrrolizidine alkaloids in complex matrices. mdpi.comub.edu These methods allow for the identification of known PAs and the putative annotation of new ones, even in the absence of authenticated standards. mdpi.com

Key strategies include:

Comprehensive Extraction and Clean-up: Effective sample preparation, such as solid-phase extraction (SPE), is often required to isolate and concentrate PAs from complex biological (e.g., plant extracts, animal tissues) or environmental (e.g., water, soil) samples, while minimizing matrix interferences. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS): Techniques like QTOF MS provide high mass accuracy and resolution, enabling the unambiguous identification of this compound by its exact mass and characteristic fragmentation patterns, even in complex backgrounds. su.semdpi.comresearchgate.net

Targeted and Untargeted Profiling: For qualitative analysis, untargeted metabolic profiling using UHPLC-QTOF MS can identify a wide range of PAs and their N-oxides, allowing for the detection of this compound and its related compounds. mdpi.com For quantitative analysis, targeted methods often employ triple quadrupole (QqQ) MS, which offers high sensitivity and selectivity for specific analytes, providing precise quantification. ub.edu

Isotope Dilution Mass Spectrometry (IDMS): For highly accurate quantitative analysis, IDMS, where an isotopically labeled internal standard of this compound is added to the sample, can compensate for matrix effects and variations in sample preparation and instrument response.

Chemometrics and Data Processing: Advanced data processing tools and chemometric approaches are crucial for handling the large datasets generated by these techniques, enabling the differentiation and quantification of this compound in complex mixtures and facilitating the identification of significant qualitative and quantitative differences between samples. mdpi.comnih.gov

These strategies collectively ensure the accurate and reliable detection and quantification of this compound, supporting research into its distribution, metabolism, and potential impact in various biological and environmental contexts.

Toxicological Considerations and Safety Assessment of Uplandicine

In Vitro Cytotoxicity and Cell Viability Studies of Uplandicine

In vitro cytotoxicity and cell viability studies are crucial for evaluating the potential harmful effects of a chemical compound on living cells. For pyrrolizidine (B1209537) alkaloids such as this compound, these investigations typically involve exposing various cell lines to the compound at different concentrations to assess parameters like cell survival, proliferation, and membrane integrity biorxiv.org.

While specific, isolated in vitro cytotoxicity data solely for this compound is not extensively detailed in the provided search results, its classification as a pyrrolizidine alkaloid offers valuable context. Pyrrolizidine alkaloids, as a class, are known to exhibit cytotoxic effects. For example, studies on extracts containing PAs, including this compound, have demonstrated cytotoxic activities against human cell lines. One study indicated that a methanol (B129727) extract from Inonotus hispidus mycelia, which contained this compound, showed varying degrees of antibacterial and antifungal effects. Additionally, another compound identified in I. hispidus extracts, Inonotusin A, exhibited moderate cytotoxicity against a human breast carcinoma cell line (MCF-7) with an IC50 value of 19.6 mM tandfonline.com. Another investigation involving a Cynoglossum tubiflorus methanol extract, known to contain PAs, evaluated cytotoxic effects on human MRC-5 cells using the MTT assay, reporting no toxicity at a concentration of 600 µg/mL researchgate.net. The general mechanism of PA toxicity often involves metabolic activation to reactive pyrrolic metabolites, which then interact with cellular macromolecules, leading to cellular damage nih.gov.

Illustrative Data Table: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids (General Examples)

Given the limited specific cytotoxicity data for this compound alone, the table below illustrates typical findings for pyrrolizidine alkaloids, to which this compound belongs, demonstrating the type of data generated in such studies.

Compound/ExtractCell LineAssay MethodObserved Effect / IC50
I. hispidus methanol extract (contains this compound)MCF-7 (Human breast carcinoma)MTT assayModerate cytotoxicity (IC50 = 19.6 mM for Inonotusin A) tandfonline.com
Cynoglossum tubiflorus methanol extract (contains PAs)MRC-5 (Human lung fibroblasts)MTT assayNo toxicity at 600 µg/mL researchgate.net
Symphytine (a PA)Human Chang liver cellsCCK-8, colony formation, wound healing, Annexin V/PI stainingDid not cause mutation to p53 tumor suppressor gene comfreycentral.com
Im and La mixture (PAs)Human hepatocytes (HepD)CCK-8, colony formation, wound healing, Annexin V/PI stainingCombined cytotoxicity observed researchgate.net

Investigation of this compound's Off-Target Biological Interactions

Off-target biological interactions refer to the unintended binding or modulation of biological molecules, such as proteins, enzymes, or receptors, by a compound, which can result in adverse effects or alterations to normal cellular functions. For pyrrolizidine alkaloids like this compound, understanding these interactions is paramount for a comprehensive toxicological assessment.

Pyrrolizidine alkaloids are known to interact with various cellular components, primarily following their metabolic activation. The toxic metabolites, known as dehydro-PAs, are highly reactive electrophiles that can alkylate DNA and proteins, forming adducts and cross-links mdpi.comnih.govnih.gov. This non-specific reactivity can be considered a form of off-target interaction at the molecular level, leading to broad cellular damage rather than highly specific receptor-mediated effects. PAs have also been shown to modulate several neuroreceptors, including 5-HT receptors, which can induce immediate food avoidance in herbivores mdpi.com. While this is a recognized biological effect of PAs, specific detailed studies on this compound's direct binding affinities to a broad panel of off-target proteins or receptors are not explicitly available in the provided search results. Nonetheless, the general understanding of PA toxicology suggests that their harmful effects largely stem from the promiscuous interaction of their electrophilic metabolites with nucleophilic centers in various biomolecules.

Mechanism-Based Toxicological Pathways of this compound

The toxicological mechanisms of pyrrolizidine alkaloids, including this compound, are primarily initiated by their metabolic activation within the liver. PAs are often regarded as "protoxins" that necessitate enzymatic conversion to exert their detrimental effects scielo.org.mxnih.gov.

The primary metabolic pathway involves the cytochrome P-450 monooxygenase enzyme system, which transforms the parent PAs into highly reactive pyrrolic metabolites, specifically dehydro-PAs scielo.org.mxnih.govnih.gov. These dehydro-PAs are electrophilic and readily react with nucleophilic sites on cellular macromolecules such as DNA, RNA, and proteins, forming covalent adducts and cross-links mdpi.comnih.govnih.gov. This alkylation of DNA is a pivotal event that leads to genotoxicity, DNA damage, mutation induction, and ultimately, carcinogenicity mdpi.comnih.govnih.gov.

Other metabolic pathways for PAs include N-oxidation, which typically detoxifies the alkaloids by forming less reactive N-oxides that are more readily excreted, and hydrolysis by non-specific esterases, which cleaves the ester bonds, yielding less toxic necine bases and necic acids scielo.org.mxnih.gov. However, if the N-oxides are subsequently reduced back to their corresponding tertiary alkaloid form, they can re-enter the activation pathway scielo.org.mxnih.gov.

The resulting cellular damage from dehydro-PA adducts can lead to a cascade of toxic events, including:

Hepatotoxicity: The liver is the primary site of metabolic activation and, consequently, the main target organ for PA toxicity, leading to conditions such as veno-occlusive disease, liver fibrosis, and portal hypertension inchem.orgnih.govmdpi.comtandfonline.com.

Genotoxicity and Carcinogenicity: DNA alkylation by dehydro-PAs can disrupt DNA replication and repair mechanisms, leading to mutations and chromosomal aberrations, which are precursors to cancer development, particularly liver cancer mdpi.comnih.govnih.gov.

Antimitotic effects: Dehydro-PAs can interfere with cell division, contributing to their cytotoxic and antiproliferative properties nih.gov.

Pulmonary toxicity: Although less common than hepatotoxicity, PAs can also cause lung lesions researchgate.netinchem.orgnih.gov.

The level of toxicity of PAs, including this compound, is highly dependent on their chemical structure. PAs possessing a 1,2-double bond in the necine base and an ester group at C-7 and/or C-9 are considered toxic researchgate.netscielo.org.mxmdpi.cominchem.org. This compound, being a retronecine (B1221780) diester, falls within this category of potentially toxic PAs comfreycentral.com.

Predictive Toxicology Models for this compound (e.g., in silico tools)

Predictive toxicology models, particularly in silico tools, are increasingly vital in assessing the potential toxicity of chemical compounds like this compound, especially when comprehensive experimental data is limited journalejmp.comjrfglobal.com. These computational approaches can visualize, simulate, analyze, or predict the toxicity of molecules based on their chemical structure and properties journalejmp.com.

For pyrrolizidine alkaloids, in silico methods can be employed for:

Quantitative Structure-Activity Relationship (QSAR) models: These models establish correlations between the structural features of PAs and their toxicological endpoints (e.g., hepatotoxicity, genotoxicity). While specific QSAR models solely for this compound are not extensively detailed in the provided snippets, the general principle applies to the PA class. However, it is noted that due to limited toxicological data for individual PAs, a universally accepted quantitative structure-activity relationship cannot always be derived, leading to PAs often being considered as a group with cumulative carcinogenic potential in risk assessment tandfonline.com.

Molecular Docking: This technique can predict how this compound or its metabolites might bind to target proteins (e.g., cytochrome P450 enzymes involved in activation, or cellular macromolecules like DNA) to infer potential interactions and mechanisms of toxicity nih.gov.

Machine Learning Algorithms: With increasing access to diverse datasets, machine learning can be applied to predict the toxicity profile of new compounds by identifying patterns in existing toxicological data of similar compounds journalejmp.comjrfglobal.com.

Physiologically Based Pharmacokinetic (PBPK) models: These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems, helping to predict tissue concentrations and potential target organ exposure journalejmp.com.

One study mentioned that in silico analysis predicted low toxicity for all tested compounds (including PAs) across four different administration routes, although the specific compounds and the predictive models used were not detailed for this compound itself researchgate.net. Predictive toxicology models are valuable for prioritizing chemical testing, rationalizing in vitro and in vivo study results, and filling data gaps in toxicity profiles, serving as an alternative to animal testing journalejmp.comjrfglobal.com.

Evaluation of this compound's Impact on Organ Systems

The impact of this compound on organ systems is primarily inferred from the well-established toxicological effects of pyrrolizidine alkaloids as a class, given this compound's classification as a retronecine diester PA comfreycentral.com. The liver is consistently identified as the main target organ for PA toxicity due to its crucial role in metabolic activation inchem.orgnih.govmdpi.comtandfonline.com.

Key organ system impacts associated with toxic PAs include:

Hepatic System: PAs cause severe hepatotoxicity, leading to liver damage, veno-occlusive disease, liver fibrosis, and portal hypertension inchem.orgnih.govmdpi.comtandfonline.com. The formation of reactive pyrrolic metabolites in the liver is central to this damage scielo.org.mxnih.govnih.gov.

Pulmonary System: While less common than liver damage, PAs can also induce pulmonary toxicity, including lung lesions researchgate.netinchem.orgnih.gov.

Renal System: Kidney toxicity has also been reported for 1,2-unsaturated PAs researchgate.neteclecticschoolofherbalmedicine.com.

Genetic Material: Beyond direct organ damage, the genotoxic and carcinogenic potential of PAs means they impact the integrity of DNA across various cells, leading to mutations and potential cancer development in susceptible tissues, particularly the liver mdpi.comnih.govnih.gov.

While specific studies detailing this compound's isolated impact on each organ system are not explicitly provided in the search results, its structural characteristics as a 1,2-unsaturated pyrrolizidine alkaloid suggest it would follow the general toxicological profile of this class, with the liver being the most vulnerable organ.

Emerging Biomarkers for this compound-Induced Effects

Emerging biomarkers for this compound-induced effects would likely align with those identified for pyrrolizidine alkaloids in general, given their shared toxicological mechanisms. Biomarkers are measurable indicators of a biological state, and in toxicology, they can signal exposure, effect, or susceptibility.

For PAs, potential biomarkers include:

DNA Adducts: The formation of DNA adducts by reactive pyrrolic metabolites (e.g., 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts) is a direct indicator of genotoxic exposure and effect nih.gov. These adducts can be measured in target tissues like the liver.

Liver Enzymes: Elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT) in blood plasma are common indicators of hepatocellular damage eclecticschoolofherbalmedicine.comdr-kallimanis.gr.

Histopathological Changes: Microscopic examination of liver tissue for changes like megalocytosis (enlarged hepatocytes), fibrosis, or veno-occlusive lesions can serve as histopathological biomarkers of PA-induced liver injury eclecticschoolofherbalmedicine.com.

Molecular Markers of Cellular Stress and Apoptosis: Markers associated with oxidative stress, inflammation, or programmed cell death pathways (e.g., caspase activation, changes in mitochondrial function) could indicate cellular responses to PA toxicity. For example, microtubule-associated protein light chain 3 (LC3-II) level was shown to increase after cotreatment with nervosine (B1606990) VII, another PA, suggesting an increase in autophagosome formation researchgate.net.

Metabolomic Profiling: Analyzing changes in endogenous metabolites in biological fluids (e.g., urine, blood) could reveal metabolic perturbations indicative of PA exposure or toxicity.

The identification and validation of specific biomarkers for this compound would enable more precise monitoring of exposure and early detection of adverse effects, thereby aiding in risk assessment and management.

Emerging Research Avenues and Future Directions for Uplandicine

Exploration of Novel Therapeutic and Biotechnological Applications of Uplandicine

Research into this compound and the broader class of pyrrolizidine (B1209537) alkaloids has revealed diverse biological activities, paving the way for potential therapeutic and biotechnological applications. Extracts from Inonotus hispidus, which contain this compound, have demonstrated antibacterial and antifungal effects. tandfonline.com This suggests a potential role for this compound as an antimicrobial agent. The cultivation of macrofungal mycelia, such as Inonotus hispidus, represents a promising biotechnological method for the efficient production of secondary metabolites like this compound, which possess biological activities. tandfonline.com

Furthermore, pyrrolizidine alkaloids, including this compound, have been implicated in glycosidase inhibitory activity, which may contribute to antidiabetic, anticancer, fungicidal, and antiviral effects. researchgate.netbiorxiv.org Specifically, species within the Onosma genus, known sources of this compound, are being investigated for their broader pharmacological potential, encompassing antioxidant, anti-inflammatory, enzyme inhibitory, antitumor, hepatoprotective, antiviral, and antimicrobial actions. researchgate.netmdpi.com These findings highlight this compound's potential as a lead compound for the development of new pharmaceutical agents.

Summary of Potential Applications:

Application AreaSpecific Activity/PotentialSource/Context
Antimicrobial Antibacterial, AntifungalInonotus hispidus extracts tandfonline.com
Metabolic Health Antidiabetic (via glycosidase inhibition)Pyrrolizidine alkaloids researchgate.netbiorxiv.org
Oncology Anticancer, AntitumorPyrrolizidine alkaloids, Onosma species researchgate.netresearchgate.netbiorxiv.orgmdpi.com
Infectious Diseases AntiviralPyrrolizidine alkaloids researchgate.netbiorxiv.org
Inflammation Anti-inflammatoryOnosma species researchgate.netmdpi.com
Liver Health HepatoprotectiveOnosma species researchgate.net
Biotechnology Efficient production of secondary metabolitesMycelial cultures of macrofungi tandfonline.com

Translational Research Prospects for this compound Studies

Translational research is crucial for bridging the gap between fundamental scientific discoveries and their practical application in medicine and biotechnology. For this compound, the current state of research indicates a clear need for further translational efforts. While various biological activities have been observed in extracts containing this compound, the specific molecular mechanisms and direct efficacy of this compound itself often require more detailed investigation.

The Onosma genus, a known source of this compound, is still considered underexplored in terms of its full pharmacological potential. explorationpub.com To advance this compound from a discovered compound to a clinically relevant agent, future research must focus on identifying the most potent constituents, conducting rigorous toxicity studies, elucidating precise molecular mechanisms of action, and assessing potential side effects. explorationpub.com This necessitates a systematic progression from in vitro and in vivo studies to, eventually, clinical trials, to fully ascertain its pharmacological importance and establish its safety and efficacy for human use.

Integration of Multimodal Data in this compound Research

The complexity of natural product research, particularly for compounds like this compound found within intricate biological systems, benefits significantly from the integration of multimodal data. While not explicitly detailed for this compound in the current literature, the broader field of chemical biology emphasizes this approach to gain a comprehensive understanding of biological phenomena. ucr.edumdpi.com

For instance, in plant chemical biology, the application of advanced imaging techniques coupled with image recognition, processing, and analysis tools is essential. This allows for the precise analysis of cellular and subcellular events, such as organelle position, diameter, velocity, and morphology, in response to small molecules like this compound. ucr.edu Such quantitative imaging data, when integrated with other experimental results—including spectroscopic data (e.g., MS, NMR for structural elucidation researchgate.net), genetic information, and high-throughput biological assay outcomes—can provide a holistic view of this compound's interactions within biological systems. The compilation of such diverse data into accessible databases and web portals is crucial for fostering community-wide infrastructure and accelerating discoveries. ucr.edu

Challenges and Future Opportunities in this compound Chemical Biology

Research into this compound, as a specific pyrrolizidine alkaloid, faces several challenges common to the field of natural product chemical biology, alongside unique opportunities for advancement.

Challenges:

Chemical Complexity and Unexplored Composition: The chemical composition of some this compound-producing organisms, such as Inonotus hispidus, remains largely unexplored. Identifying the specific compounds responsible for observed biological activities and understanding their interplay is a significant challenge. tandfonline.com

Mechanism Elucidation and Toxicity Studies: For Onosma species, there is a recognized need to discover novel products, conduct thorough toxicity studies, elucidate their molecular mechanisms, and identify associated side effects. explorationpub.com This is critical for translating findings into safe and effective applications.

Biological System Complexity: Plant biological systems, from which this compound is derived, present inherent challenges like gene redundancy and lethality, which can complicate the elucidation of gene function through traditional genetic strategies. ucr.edu Chemical biology offers a way to circumvent these issues by using bioactive chemicals to precisely perturb protein targets. ucr.edu

Methodological Gaps: There is a continuous need for developing new micro bioassay techniques capable of detecting subtle changes induced by small molecules and effectively answering complex biological questions. mdpi.com Existing tools, often designed for animal cell cultures, may not be optimized for the unique challenges posed by plant chemical biology. ucr.edu

Future Opportunities:

Targeted Compound Discovery and Optimization: Future research can focus on targeted discovery and synthesis of this compound analogs or derivatives to optimize their biological activity, specificity, and bioavailability. The rich structural diversity of pyrrolizidine alkaloids provides a foundation for such endeavors.

Advanced Biotechnological Production: Further development of mycelial cultures and other biotechnological methods for the efficient and sustainable production of this compound can overcome limitations associated with traditional plant extraction. tandfonline.com

Interdisciplinary Collaboration: The field demands a new generation of scientists proficient at the intersection of chemistry, informatics, and biology. ucr.edu Fostering such interdisciplinary expertise will be key to addressing the complex challenges.

Integration of "Omics" Data: Combining this compound research with genomics, proteomics, and metabolomics data can provide a more comprehensive understanding of its effects on biological pathways and networks.

Development of Novel Chemical Probes: this compound and its derivatives could serve as scaffolds for developing new chemical probes to interrogate dynamic cellular networks in plants and other organisms, offering precise control over dose and treatment time. ucr.edu

Addressing Global Challenges: Given its natural origins and potential applications, this compound research can contribute to addressing global challenges such as improved nutrition, increased crop yield, pest resistance, and sustainable bio-resources, aligning with the broader goals of plant chemical biology. ucr.edu

The future of this compound research lies in a concerted, multidisciplinary approach that leverages advanced chemical biology techniques to fully explore its therapeutic and biotechnological potential, while systematically addressing the challenges inherent in natural product discovery and development.

Concluding Remarks and Future Outlook

Synthesis of Key Academic Discoveries Regarding Uplandicine

This compound is a naturally occurring chemical compound classified as a pyrrolizidine (B1209537) alkaloid. ebi.ac.uk Its chemical formula is C17H27NO7, with a monoisotopic mass of 357.17875 Da. ebi.ac.uk The structure of this compound has been identified, and it is also known by the synonym 7-Acetyl-9-echimidinylretronecine. ebi.ac.uk

The primary academic discovery related to this compound is its identification as a secondary metabolite in the fungus Inonotus hispidus. tandfonline.com Specifically, this compound was one of four compounds found exclusively in the mycelia culture extracts of this fungus, as determined by hybrid HRMS analysis. tandfonline.com The methanol (B129727) extracts of the I. hispidus mycelia, which contain this compound, have demonstrated notable biological activities, including antioxidant and antimicrobial effects. tandfonline.com The antioxidant activity, measured by a DPPH assay, was found to be 22.1% of Trolox. tandfonline.com Furthermore, the extracts exhibited varying degrees of antibacterial and antifungal activity against pathogenic microorganisms, with minimum inhibitory concentrations ranging from 0.17 to 2.56 μg/mL. tandfonline.com While the broader extracts of I. hispidus have been studied for various biological activities such as antiviral, anti-inflammatory, and cytotoxic effects, the specific contribution of this compound to these effects has not been isolated. tandfonline.com

Below is a data table summarizing the key characteristics of this compound based on available research.

PropertyValueSource
Chemical Formula C17H27NO7ChEBI ebi.ac.uk
Monoisotopic Mass 357.17875 DaChEBI ebi.ac.uk
Chemical Class Pyrrolizidine AlkaloidChEBI ebi.ac.uk
Natural Source Inonotus hispidus (mycelia culture)International Journal of Medicinal Mushrooms tandfonline.com
Associated Biological Activity (of extract) Antioxidant, Antibacterial, AntifungalInternational Journal of Medicinal Mushrooms tandfonline.com

Identified Gaps and Unanswered Questions in this compound Research

The current body of scientific literature on this compound is limited, and several significant gaps in our understanding of this compound remain. The foremost gap is the lack of studies on the isolated compound. While the extracts of Inonotus hispidus containing this compound have shown biological activity, the specific bioactivities of purified this compound have not been determined. tandfonline.com

Key unanswered questions in this compound research include:

What is the precise contribution of this compound to the observed antimicrobial and antioxidant activities of I. hispidus extracts?

What is the mechanism of action by which this compound may exert any biological effects?

What is the full spectrum of biological activity for this compound? For instance, does it possess any of the other activities observed in the crude extracts, such as antiviral, anti-inflammatory, immunomodulatory, or cytotoxic properties? tandfonline.com

What are the potential pathways for the chemical synthesis of this compound?

What is the biosynthetic pathway of this compound within Inonotus hispidus?

The absence of dedicated research on this compound means that its potential as a therapeutic agent or a research tool is largely unexplored.

Broader Scientific Implications of this compound Studies

Despite the limited research, the discovery and initial characterization of this compound have broader scientific implications. The identification of this compound in Inonotus hispidus, a fungus with a history in traditional medicine, underscores the importance of fungi as a source of novel secondary metabolites with potential pharmaceutical applications. tandfonline.commdpi.com The search for new antimicrobial compounds is of critical importance due to the global challenge of antimicrobial resistance, and natural products like this compound represent promising starting points for drug discovery. mdpi.com

Further investigation into this compound and similar compounds could lead to the development of new classes of antimicrobial or antioxidant agents. The study of its unique pyrrolizidine alkaloid structure could also provide insights into novel chemical scaffolds for drug design. ebi.ac.uk Moreover, elucidating the biosynthetic pathway of this compound in I. hispidus could open up avenues for biotechnological production of this and other complex molecules. The current state of knowledge on this compound highlights a common scenario in natural product research, where the identification of a novel compound is just the first step in a long process of understanding its chemical, biological, and therapeutic potential.

Q & A

Q. How can I ethically incorporate human tissue samples into this compound metabolism studies?

  • Methodological Answer : Obtain IRB approval and informed consent, specifying intended use (e.g., microsomal stability assays). Anonymize samples and adhere to GDPR/HIPAA guidelines. Partner with biobanks to ensure diverse demographic representation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.